molecular formula C17H26O2 B13765871 (2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde CAS No. 68797-73-9

(2,6-Di-tert-butyl-4-methylphenoxy)acetaldehyde

Cat. No.: B13765871
CAS No.: 68797-73-9
M. Wt: 262.4 g/mol
InChI Key: QPHOIPTWOLYQDA-UHFFFAOYSA-N
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Description

ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- is a complex organic compound that features a phenoxy group substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- typically involves the reaction of acetaldehyde with 2,6-di-tert-butyl-4-methylphenol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the phenoxy ring .

Scientific Research Applications

ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- exerts its effects involves its interaction with free radicals and other reactive species. The compound acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. This action is facilitated by the phenoxy group’s ability to donate electrons and stabilize reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Similar in structure, BHT is also a phenolic antioxidant used in various applications.

    Butylated Hydroxyanisole (BHA): Another phenolic antioxidant with similar properties and uses.

Uniqueness

ACETALDEHYDE,[2,6-BIS(TERT-BUTYL)-4-METHYLPHENOXY]- is unique due to its specific substitution pattern, which enhances its stability and antioxidant properties compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation .

Properties

CAS No.

68797-73-9

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(2,6-ditert-butyl-4-methylphenoxy)acetaldehyde

InChI

InChI=1S/C17H26O2/c1-12-10-13(16(2,3)4)15(19-9-8-18)14(11-12)17(5,6)7/h8,10-11H,9H2,1-7H3

InChI Key

QPHOIPTWOLYQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OCC=O)C(C)(C)C

Origin of Product

United States

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